2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2,4-dimethoxyaniline.
Formation of Phenoxy Acetate: 2-bromo-4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Amidation Reaction: The resulting 2-(2-bromo-4-chlorophenoxy)acetyl chloride is then reacted with 2,4-dimethoxyaniline in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the amide functional group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products include derivatives with different substituents on the phenoxy ring.
Oxidation: Products may include oxidized forms of the methoxy groups or the amide group.
Reduction: Reduced forms of the amide group or the phenoxy ring.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents, as well as the methoxy groups, contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2-bromo-4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(2-bromo-4-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromo and chloro substituents on the phenoxy ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGWKIOTQJURAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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